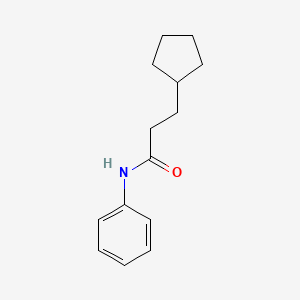
4-Ethylphenyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphenyl butyrate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. The compound is characterized by its chemical structure, which includes a butyrate group attached to a 4-ethylphenyl group. This structure imparts unique chemical and physical properties to the compound, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylphenyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of 4-ethylphenol with butyric acid in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification process to completion. The general reaction is as follows:
4-Ethylphenol+Butyric AcidH2SO44-Ethylphenyl Butyrate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylphenyl butyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 4-ethylphenol and butyric acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed:
Hydrolysis: 4-Ethylphenol and butyric acid.
Reduction: 4-Ethylphenol and butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Ethylphenyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma, and in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-ethylphenyl butyrate involves its interaction with biological targets through its ester functional group. The compound can be hydrolyzed by esterases, releasing 4-ethylphenol and butyric acid, which may exert biological effects. Butyric acid, for example, is known for its role in modulating gene expression and inflammation through histone deacetylase inhibition.
Comparison with Similar Compounds
Ethyl Butyrate: Another ester with a fruity aroma, commonly used in flavorings.
Methyl Butyrate: Similar in structure but with a methyl group instead of an ethyl group.
Butyl Butyrate: Contains a butyl group, used in perfumes and flavorings.
Uniqueness: 4-Ethylphenyl butyrate is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical properties and potential biological activities compared to other butyrate esters. This uniqueness makes it valuable in specific applications where these properties are desired.
Properties
CAS No. |
94087-47-5 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(4-ethylphenyl) butanoate |
InChI |
InChI=1S/C12H16O2/c1-3-5-12(13)14-11-8-6-10(4-2)7-9-11/h6-9H,3-5H2,1-2H3 |
InChI Key |
LJJIVMPTNVPYMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
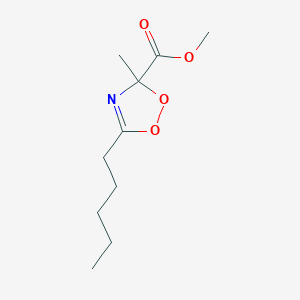
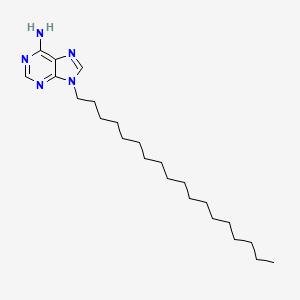

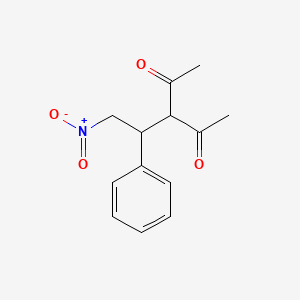
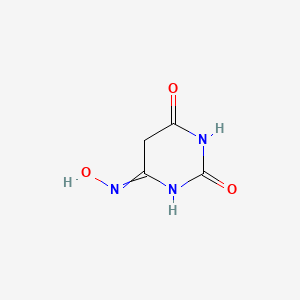
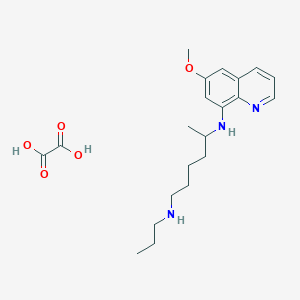
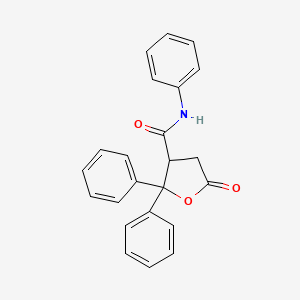
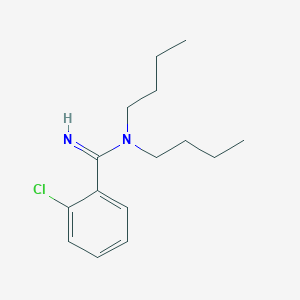

![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
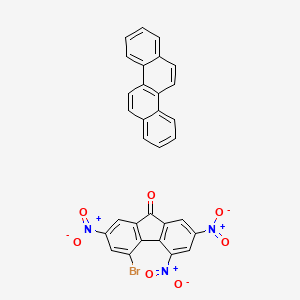
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
